1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole

Lipophilic efficiency Physicochemical property Drug-likeness

CNS drug discovery teams often face permeability liabilities in lead-like chemical space. This azetidine-imidazole hybrid addresses that with a computed TPSA of 21.1 Ų, zero H-bond donors, and moderate lipophilicity (XLogP3-AA 2.5) - a profile favoring passive blood-brain barrier penetration. Its single para-chloro substituent enables unambiguous halogen-bonding SAR studies. Key attributes: • MW 275.77 g/mol, suitable for fragment-based screening • Methylene-linked scaffold distinct from rigid amide analogs for metabolic stability comparisons • ≥98% purity; shipped ambient with global logistics support.

Molecular Formula C15H18ClN3
Molecular Weight 275.77 g/mol
CAS No. 2640967-98-0
Cat. No. B6472944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole
CAS2640967-98-0
Molecular FormulaC15H18ClN3
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CN(C2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H18ClN3/c1-12-17-6-7-19(12)11-14-9-18(10-14)8-13-2-4-15(16)5-3-13/h2-7,14H,8-11H2,1H3
InChIKeyVGCBFDUHYFSGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole: Physicochemical Profile


1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is a synthetic small molecule belonging to the azetidine-imidazole hybrid class [1]. It features a 2-methylimidazole head group tethered via a methylene linker to the 3-position of an N‑(4‑chlorobenzyl)azetidine scaffold [1]. With a molecular weight of 275.77 g/mol, a calculated XLogP3-AA of 2.5, zero hydrogen bond donors, only two hydrogen bond acceptors, and a topological polar surface area of 21.1 Ų, the compound sits within a property space favorable for passive membrane permeability and CNS penetrance, though its relatively high lipophilicity for this size may present solubility or metabolic liabilities relative to less lipophilic analogs [1]. These computational descriptors differentiate it structurally from in-class variants but do not yet establish biological superiority.

Computational property profile supports passive permeability prediction context
Low TPSA and zero H-bond donors suggest CNS penetrance screening fit
Low structural complexity and MW < 300 Da align with lead-like library selection

Why Generic Substitution Fails


Azetidine-imidazole hybrids bearing a 4-chlorobenzyl substituent are not freely interchangeable because subtle modifications to the azetidine N‑substituent, the imidazole alkylation pattern, or the linker connectivity can profoundly alter target engagement, physicochemical properties, and off-target profiles [1]. Even close analogs – for instance, the 3,4-dichlorobenzyl variant, the 4-chlorobenzoyl (amide) analog, or the 3-bromobenzyl-2-ethylimidazole derivative – may exhibit different steric and electronic complementarity for biological targets, divergent metabolic stabilities, and distinct solubility characteristics. Without head-to-head experimental data for the target compound, the safest procurement assumption is that each variant occupies a unique position in property-activity space and cannot be substituted without risking a change in assay outcome.

N‑substituent variation shifts property-activity space

Altering the 4-chlorobenzyl group to 3,4-dichlorobenzyl or 4-chlorobenzoyl changes lipophilicity and electronic profile, which may affect target binding and metabolic stability.

Linker chemistry alters target engagement potential

Methylene, carbonyl, or quinoxaline linkers introduce differences in flexibility, hydrogen-bonding capacity, and TPSA, making direct substitution unreliable without experimental validation.

Imidazole alkylation pattern affects off-target profile

Even minor changes like 2-ethyl vs 2-methyl imidazole can shift selectivity and physicochemical behavior; each analog must be treated as a distinct chemical entity.

Quantitative Evidence for Scientific Procurement


Lipophilic Ligand Efficiency: 4-Chlorobenzyl vs. 4-Chlorobenzoyl Analogs

The target compound's computed XLogP3-AA is 2.5, whereas the 4-chlorobenzoyl (amide) analog 1-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is predicted to have a higher XLogP of approximately 2.1 (calculated by the same algorithm). Although both values fall within drug-like space, the 0.4 log unit difference in lipophilicity suggests that, at equivalent potency, the amide analog would possess a higher lipophilic ligand efficiency (LLE = pIC₅₀ – logP). Without potency data for either compound, this difference in baseline physicochemical profile alone does not constitute a selection advantage; it merely highlights that the two compounds cannot be assumed to behave identically in permeability, solubility, or metabolic stability assays [1].

Lipophilic Efficiency
Cross-study comparable
Target XLogP3-AA
2.5
4-chlorobenzoyl analog
≈2.1
Δ ≈ 0.4 log units (target more lipophilic)
Lipophilicity difference may shift permeability and metabolic assay outcomes.
No experimental logP; computed values only.
Lipophilic efficiency Physicochemical property Drug-likeness

Rotatable Bond Count: Target vs. 3,4-Dichlorobenzyl Analog

The target compound contains four rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. The 3,4-dichlorobenzyl analog, 1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole, has the same number of rotatable bonds but differs in the substitution pattern on the phenyl ring (para-chloro vs. meta,para-dichloro). The additional chlorine atom in the comparator increases molecular weight by approximately 34.5 Da and alters the electron density distribution of the aromatic ring, potentially affecting π-stacking or halogen-bonding interactions with biological targets. Without target-specific binding data, the selection between these two analogs must be guided by the intended binding hypothesis rather than a presumption of equipotency.

Rotatable Bond Count
Supporting evidence
Target
4 rot. bonds; MW 275.8
3,4-dichlorobenzyl analog
4 rot. bonds; MW ≈310.2
Identical flexibility; ΔMW ≈ 34.4 Da
Higher MW may reduce membrane flux and increase non-specific binding.
Computed descriptors; binding hypothesis-dependent selection.
Conformational flexibility Molecular recognition Entropic penalty

Hydrogen Bond Acceptors and TPSA: Target vs. Quinoxaline Analog

The target compound has a topological polar surface area (TPSA) of 21.1 Ų and two hydrogen bond acceptors, both residing on the imidazole ring [1]. In contrast, 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline adds a quinoxaline moiety, increasing the TPSA to approximately 41 Ų and the hydrogen bond acceptor count to at least four. A TPSA below 60 Ų is generally considered favorable for blood-brain barrier penetration, while values below 90 Ų correlate with good oral absorption. The quinoxaline analog, by exceeding these thresholds, may exhibit reduced CNS exposure or altered oral bioavailability relative to the target compound.

TPSA & H-Bond Acceptors
Class-level inference
Target
TPSA 21.1 Ų; HBA 2
Quinoxaline analog
TPSA ≈41 Ų; HBA ≥4
ΔTPSA ≈ 20 Ų; ΔHBA ≥ 2
Higher TPSA may limit CNS exposure; analog may suit peripheral targets.
No experimental CNS permeation data.
TPSA CNS penetration Hydrogen bonding

Best-Fit Application Scenarios


CNS-Targeted Screening Libraries

The target compound's combination of low TPSA (21.1 Ų), low hydrogen bond donor count (0), and moderate lipophilicity (XLogP3-AA = 2.5) positions it as a candidate for inclusion in CNS-focused screening libraries where passive blood-brain barrier permeability is required. Compared to analogs with larger polar surface areas (e.g., quinoxaline-fused derivatives) or additional hydrogen bond acceptors, this compound minimizes the physicochemical penalties associated with CNS exclusion [1].

Halogen-Bonding Probe Studies

The presence of a single para-chloro substituent on the phenyl ring offers a defined halogen-bonding donor that can be exploited in structure-activity relationship (SAR) studies. Unlike the 3,4-dichloro analog, which presents a more ambiguous electrostatic surface, the target compound allows unambiguous mapping of para-halogen interactions with biological targets, making it a cleaner tool compound for probing halogen-aromatic or halogen-hydrogen bonding in protein-ligand complexes [1].

Linker Variant Physicochemical Profiling

The methylene linker between the azetidine nitrogen and the 4-chlorophenyl group distinguishes this compound from the 4-chlorobenzoyl (amide) analog. Researchers investigating the impact of linker flexibility, basicity, and metabolic stability on azetidine-imidazole pharmacology can use this compound as a comparator to the more rigid amide-linked series, potentially revealing differences in target residence time, solubility, or cytochrome P450 susceptibility [1].

Fragment-Based Virtual Screening

With a molecular weight below 300 Da and a relatively low complexity (285 as computed by Cactvs), this compound fits the definition of a lead-like small molecule suitable for fragment-based drug discovery or as a starting point for virtual screening campaigns. Its computed property profile suggests a favorable balance between size and lipophilicity for subsequent optimization toward high ligand efficiency, provided that preliminary biological screening confirms target engagement [1].

Application
Selection Property
Validation Focus
CNS-focused library profiling
Computed TPSA & low HBD count
Passive permeability assay context
Halogen-bonding SAR probe studies
Single para-chloro halogen-bond donor
Ligand-target binding assay context
Linker-variant physicochemical comparison
Methylene linker flexibility profile
Metabolic stability assay context
Fragment-based virtual screening
MW < 300 Da lead-like size
Target engagement screening context
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